molecular formula C11H10FN B1379558 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314698-76-4

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1379558
CAS No.: 1314698-76-4
M. Wt: 175.2 g/mol
InChI Key: FFZZPTYQNQZNME-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a nitrile group.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of a fluorine atom to the phenyl ring.

    Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction.

    Nitrile Introduction: Conversion of a suitable precursor to the nitrile group.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and nitrile group can influence the compound’s reactivity and binding affinity to biological molecules. Pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the observed biological effects.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds such as:

    1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a nitrile group.

    1-(5-Fluoro-2-methylphenyl)cyclopropane-1-methanol: Featuring a hydroxyl group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZPTYQNQZNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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